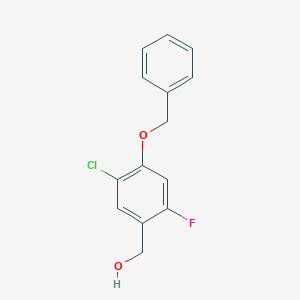
(4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol is an organic compound with a complex structure that includes a benzyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors One common method involves the benzyloxylation of a phenol derivative, followed by chlorination and fluorination reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the benzyloxy group or to convert the methanol group to a methyl group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4-(Benzyloxy)-5-chloro-2-fluorophenyl)aldehyde or (4-(Benzyloxy)-5-chloro-2-fluorophenyl)carboxylic acid.
Applications De Recherche Scientifique
(4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The pathways involved can include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Benzyloxy)-2-hydroxybenzaldehyde): This compound has a similar benzyloxy group but differs in the position and type of substituents.
(4-(Benzyloxy)-3-methoxybenzyl alcohol): This compound has a methoxy group instead of a chloro and fluoro substituent.
Uniqueness
(4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol is unique due to the combination of its benzyloxy, chloro, and fluoro substituents, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C14H12ClFO2 |
|---|---|
Poids moléculaire |
266.69 g/mol |
Nom IUPAC |
(5-chloro-2-fluoro-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12ClFO2/c15-12-6-11(8-17)13(16)7-14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Clé InChI |
PEMHTRXEAUTDIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)
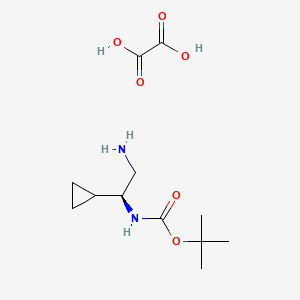
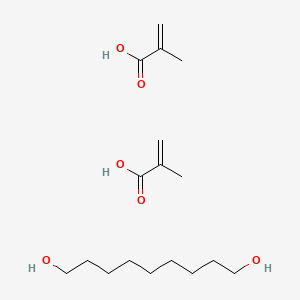


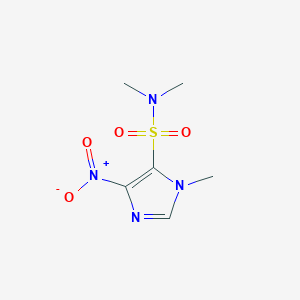

![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
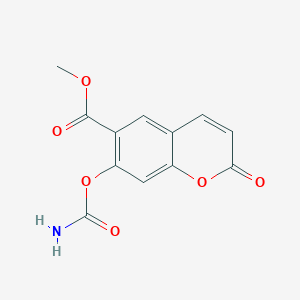
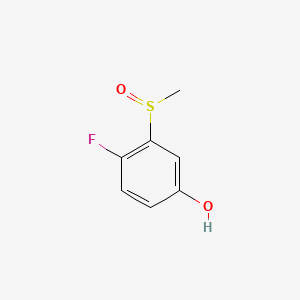
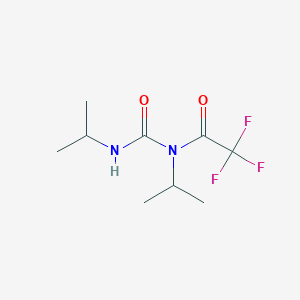

![7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl-](/img/structure/B14014875.png)
